molecular formula C5H11O8P B13988326 D-Ribose 5-phosphate

D-Ribose 5-phosphate

Cat. No.: B13988326
M. Wt: 230.11 g/mol
InChI Key: PPQRONHOSHZGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Ribose 5-phosphate is a crucial intermediate in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis. It plays a significant role in the synthesis of nucleotides and nucleic acids. The compound is a ribose sugar with a phosphate group attached to the fifth carbon atom, making it a ribose monophosphate .

Chemical Reactions Analysis

Types of Reactions: D-Ribose 5-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ribulose 5-phosphate

    Reduction: Ribitol 5-phosphate

    Isomerization: Ribulose 5-phosphate

Mechanism of Action

D-Ribose 5-phosphate exerts its effects primarily through its role in the pentose phosphate pathway. It is involved in the isomerization reaction catalyzed by ribose-5-phosphate isomerase, converting D-ribulose 5-phosphate to this compound. This reaction is crucial for the synthesis of nucleotides and nucleic acids . The compound also participates in the formation of ribose-5-phosphate diphosphokinase, which is essential for the production of phosphoribosyl pyrophosphate, a key molecule in nucleotide biosynthesis .

Properties

IUPAC Name

(2,3,4-trihydroxy-5-oxopentyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQRONHOSHZGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863224
Record name 5-O-Phosphonopentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.